(1S,4R)-4-Amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
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Overview
Description
(1S,4R)-4-Amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chiral compound with significant potential in medicinal chemistry and organic synthesis. This compound is characterized by its unique tetrahydroisoquinoline structure, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-4-Amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of chiral catalysts are often employed to achieve the desired stereochemistry and efficiency .
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-4-Amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and alcohols are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1S,4R)-4-Amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Biologically, this compound is studied for its potential as a precursor to bioactive molecules. Its derivatives may exhibit various biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
Industrially, this compound can be used in the production of pharmaceuticals and fine chemicals. Its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) is particularly noteworthy.
Mechanism of Action
The mechanism of action of (1S,4R)-4-Amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
(1S,4R)-4-Aminocyclopent-2-enecarboxylic acid: Shares similar structural features but differs in the ring system.
Uniqueness
(1S,4R)-4-Amino-3-oxo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its specific tetrahydroisoquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C10H10N2O3 |
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Molecular Weight |
206.20 g/mol |
IUPAC Name |
(1S,4R)-4-amino-3-oxo-2,4-dihydro-1H-isoquinoline-1-carboxylic acid |
InChI |
InChI=1S/C10H10N2O3/c11-7-5-3-1-2-4-6(5)8(10(14)15)12-9(7)13/h1-4,7-8H,11H2,(H,12,13)(H,14,15)/t7-,8+/m1/s1 |
InChI Key |
LUHAKQGBLAIGPP-SFYZADRCSA-N |
Isomeric SMILES |
C1=CC=C2[C@H](NC(=O)[C@@H](C2=C1)N)C(=O)O |
Canonical SMILES |
C1=CC=C2C(NC(=O)C(C2=C1)N)C(=O)O |
Origin of Product |
United States |
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